molecular formula C17H25NO B2451289 N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022246-57-6

N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2451289
CAS RN: 1022246-57-6
M. Wt: 259.393
InChI Key: XFECLLJMWGNUDR-UHFFFAOYSA-N
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Description

“N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a five-membered carbon ring, and a carboxamide group (CONH2), which is derived from carboxylic acids (R-COOH) where the -OH group has been replaced by an -NH2 group. The compound also has a phenyl group (a benzene ring minus one hydrogen) and a 3-methylbutyl group, which is a five-carbon chain with a methyl group on the third carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclopentane carboxylic acid with a 3-methylbutylamine under suitable conditions to form the carboxamide. The phenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentane ring, the carboxamide group, the phenyl group, and the 3-methylbutyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an organic compound, “this compound” could undergo a variety of chemical reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The compound could also undergo reactions at the phenyl ring, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Conformational Analysis

  • Conformational Preferences : Research on compounds structurally similar to N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide, like 1-amino-2-phenylcyclopentane-1-carboxylic acid, has employed DFT calculations to investigate conformational preferences. These studies are crucial for understanding the structural characteristics and potential biological activity of such compounds (Casanovas et al., 2008).

Synthesis and Characterization

  • Synthesis and Analytical Characterization : The synthesis and analytical characterization of similar compounds, like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been reported. This includes chromatographic, spectroscopic, and mass spectrometric analyses, providing a framework for the synthesis and characterization of this compound (McLaughlin et al., 2016).

Pharmacological Applications

  • Potential Pharmacological Applications : Studies on structurally similar compounds, such as N-[11C]methylated quinoline-2-carboxamides, reveal potential for pharmacological applications, particularly in imaging and receptor binding studies. These insights could guide the exploration of pharmacological applications for this compound (Matarrese et al., 2001).

Antifungal Activity

  • Antifungal Activity : Similar compounds, like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, have been synthesized and shown moderate antifungal activities. This suggests the possibility of exploring this compound for similar biological activities (Wu et al., 2012).

Radioligand Applications

  • Radioligand Development : The synthesis and application of compounds like (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide for radiolabeling and imaging studies indicate potential areas of application for this compound in developing radioligands (Bennacef et al., 2007).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Generally, handling of chemicals requires appropriate safety measures, including use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, studies could be conducted to explore its potential applications, such as in medicine, materials science, or as a building block for more complex molecules .

properties

IUPAC Name

N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-14(2)10-13-18-16(19)17(11-6-7-12-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFECLLJMWGNUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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